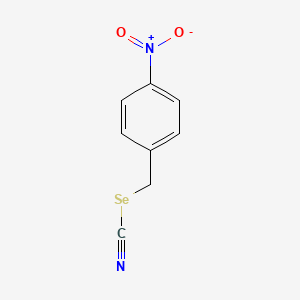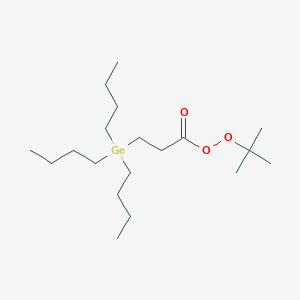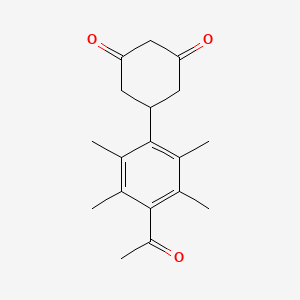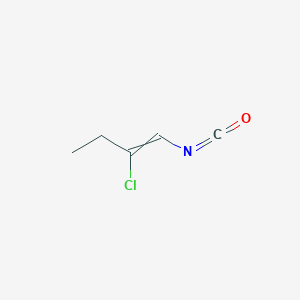
(3R)-Non-4-YN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-Non-4-YN-3-OL is an organic compound with a unique structure characterized by a triple bond (alkyne) and a hydroxyl group (-OH) attached to a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Non-4-YN-3-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Hydroboration-Oxidation: The alkyne undergoes hydroboration-oxidation to introduce the hydroxyl group at the desired position.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the (3R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes, followed by advanced chiral separation techniques such as chromatography or crystallization to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-Non-4-YN-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: Reagents such as tosyl chloride (TsCl) for converting the hydroxyl group into a tosylate, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of (3R)-Non-4-YN-3-one.
Reduction: Formation of (3R)-Non-4-ene-3-OL or (3R)-Nonane-3-OL.
Substitution: Formation of various substituted nonynes depending on the nucleophile used.
Scientific Research Applications
(3R)-Non-4-YN-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-Non-4-YN-3-OL involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the hydroxyl and alkyne functionalities.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering enzyme activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3S)-Non-4-YN-3-OL: The enantiomer of (3R)-Non-4-YN-3-OL with similar chemical properties but different biological activity.
Non-4-YN-3-OL: The racemic mixture containing both (3R) and (3S) enantiomers.
Non-4-YN-2-OL: A structural isomer with the hydroxyl group at a different position.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomers and structural isomers. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
87682-12-0 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(3R)-non-4-yn-3-ol |
InChI |
InChI=1S/C9H16O/c1-3-5-6-7-8-9(10)4-2/h9-10H,3-6H2,1-2H3/t9-/m1/s1 |
InChI Key |
AKAXZYAXOMPQRG-SECBINFHSA-N |
Isomeric SMILES |
CCCCC#C[C@@H](CC)O |
Canonical SMILES |
CCCCC#CC(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B14404312.png)
![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)






